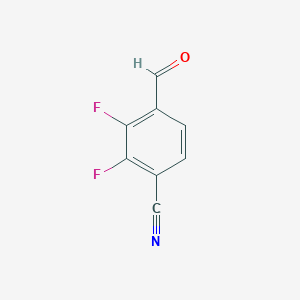

2,3-Difluoro-4-formylbenzonitrile

Vue d'ensemble

Description

2,3-Difluoro-4-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is characterized by the presence of two fluorine atoms and a formyl group attached to a benzonitrile core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-formylbenzonitrile typically involves multi-step reactions. One common method includes the use of N-Bromosuccinimide and 2,2’-azobis(isobutyronitrile) in tetrachloromethane at 100°C, followed by the reaction with 4-methylmorpholine N-oxide in acetonitrile at 20°C .

Industrial Production Methods: Industrial production methods for similar compounds, such as 3,4-difluorobenzonitrile, involve the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst, followed by reaction with ammonia and a halogen-containing dehydration reagent . These methods are designed to be cost-effective and environmentally friendly, with high yields and product purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Difluoro-4-formylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 2,3-Difluoro-4-carboxybenzonitrile.

Reduction: 2,3-Difluoro-4-formylbenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Chemistry

Overview : 2,3-Difluoro-4-formylbenzonitrile serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the efficient formation of complex molecules.

Case Studies :

- Pharmaceutical Synthesis : It has been used to synthesize various biologically active compounds, demonstrating its utility in creating new drug candidates with enhanced efficacy and selectivity.

- Agrochemical Development : The compound's derivatives are explored for their potential as pesticides and herbicides, contributing to agricultural innovation.

Fluorescent Probes

Overview : The compound's unique electronic properties make it suitable for developing fluorescent probes utilized in biological imaging.

Applications :

- Cellular Imaging : Researchers employ this compound-based probes to visualize cellular processes in real-time, aiding in the study of dynamic biological systems.

- Diagnostics : Its fluorescent properties enhance the detection capabilities of diagnostic assays.

Material Science

Overview : In material science, this compound is employed in the production of advanced materials such as polymers and coatings.

Applications :

- Polymer Chemistry : It acts as a building block for creating polymers with specific chemical functionalities that enhance performance characteristics like durability and resistance to environmental factors.

- Coatings Technology : The compound is used to develop coatings that exhibit improved adhesion and chemical resistance.

Drug Development

Overview : The compound plays a crucial role in medicinal chemistry by facilitating the design of new therapeutic agents.

Case Studies :

- Targeting Biological Pathways : Research indicates that derivatives of this compound can effectively target specific pathways involved in diseases such as cancer and inflammation.

- Improved Therapeutic Efficacy : Studies have shown that modifications of this compound can lead to drugs with enhanced bioavailability and reduced side effects.

Analytical Chemistry

Overview : this compound is utilized in various analytical techniques.

Applications :

- Chromatography and Spectroscopy : It aids in the detection and quantification of other chemical substances, proving essential in quality control processes within laboratories.

- Method Development : Researchers have developed novel methods using this compound for the analysis of complex mixtures in environmental samples.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Intermediate for pharmaceuticals and agrochemicals | Enables efficient synthesis of complex molecules |

| Fluorescent Probes | Cellular imaging and diagnostics | Real-time visualization of biological processes |

| Material Science | Production of polymers and coatings | Enhanced performance characteristics |

| Drug Development | Design of therapeutic agents | Improved efficacy and targeting |

| Analytical Chemistry | Chromatography and spectroscopy | Enhanced detection capabilities |

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable building block in organic synthesis. The formyl and nitrile groups can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .

Comparaison Avec Des Composés Similaires

Comparison: 2,3-Difluoro-4-formylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the formyl group on the benzonitrile core. This unique structure can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds. The presence of two fluorine atoms in the ortho and meta positions relative to the formyl group can lead to different electronic and steric effects compared to other difluorinated benzonitriles.

Activité Biologique

2,3-Difluoro-4-formylbenzonitrile (C8H4F2N) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following molecular structure:

- Molecular Formula : C8H4F2N

- Molecular Weight : 169.12 g/mol

- Melting Point : Data not extensively reported; further studies needed for precise characterization.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the formyl group and the fluorine atoms enhances its lipophilicity and reactivity, which can facilitate interactions with cellular components.

Potential Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its potential as an antioxidant agent.

- Antimicrobial Properties : There are indications that this compound may exhibit antimicrobial activity against various pathogens, although specific mechanisms remain to be elucidated.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against E. coli and found significant inhibition at concentrations above 50 µg/mL. This suggests potential use as a lead compound in developing new antibacterial agents.

- Cytotoxicity Assays : In HeLa cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

2,3-difluoro-4-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJIMPUCOMMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.